3,3',4-Trifluorobenzhydrol

Übersicht

Beschreibung

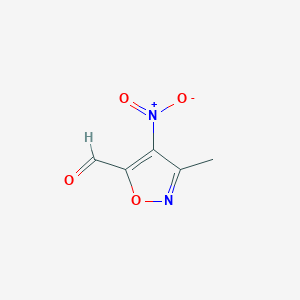

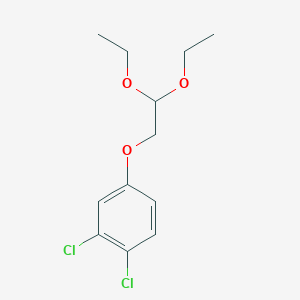

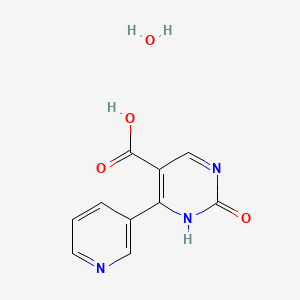

3,3’,4-Trifluorobenzhydrol is a chemical compound with the molecular formula C13H9F3O and a molecular weight of 238.21 . It is also known by the synonyms 3,3’,4-TRIFLUOROBENZHYDROL and (3,4-difluorophenyl)-(3-fluorophenyl)methanol .

Molecular Structure Analysis

The molecular structure of 3,3’,4-Trifluorobenzhydrol consists of 13 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom . More detailed structural analysis would require additional resources such as crystallography or spectroscopy data, which are not available in the current search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’,4-Trifluorobenzhydrol are not fully detailed in the current search results. For comprehensive information, one would typically look for data on properties such as melting point, boiling point, density, solubility, and spectral data .Wissenschaftliche Forschungsanwendungen

Application in Polymer Science

- Specific Scientific Field: Polymer Science .

- Summary of the Application: This compound is used for the preparation of polyimides with high thermal stability, chemical resistance as well as high strength and high Young’s modulus .

- Methods of Application or Experimental Procedures: The compound was prepared by a multistep route: Friedel-Crafts alkylation of o-xylene to obtain 3,3’, 4,4’- tetramethyl benzophenone followed by liquid phase oxidation to benzophenonetetracarboxylic acid and dehydration .

- Results or Outcomes: The optimum conditions were selected to obtain the greatest yield. The end product, 3,3’, 4,4’-benzophenonetetracarboxylic dianhydride, is a powder of white or slightly grayish color, which is resistant to air moisture at room temperature .

Application in Proteomics Research

- Specific Scientific Field: Proteomics Research .

- Summary of the Application: 3,3’,4-Trifluorobenzhydrol is used as a biochemical for proteomics research .

Application in Synthesis of Five-Membered Heterocycles

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: 3,3,3-trifluoropropene derivatives bearing sulfur-containing functional groups at positions 1 or 2 are used in the synthesis of functionalized five-membered heterocycles .

Application in Synthesis of Heterocycles

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: 4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)-1-butanone, a compound similar to 3,3’,4-Trifluorobenzhydrol, is used in the synthesis of heterocycles .

- Methods of Application or Experimental Procedures: The compound is synthesized through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride. It then undergoes reactions with hydroxylamine and hydrazine .

Safety And Hazards

The safety data sheet (SDS) for 3,3’,4-Trifluorobenzhydrol provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety information, it is recommended to refer to the SDS.

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-(3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJQWECBHNESTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375305 | |

| Record name | 3,3',4-Trifluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',4-Trifluorobenzhydrol | |

CAS RN |

844683-65-4 | |

| Record name | 3,3',4-Trifluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([5-(Trifluoromethyl)-2-pyridyl]sulfonyl)acetonitrile](/img/structure/B1607809.png)

![5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1607812.png)

![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride](/img/structure/B1607814.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1607818.png)